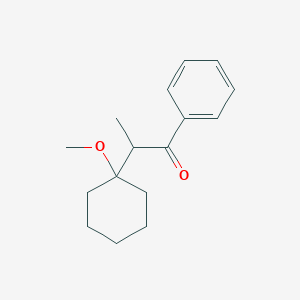
1-Propanone, 2-(1-methoxycyclohexyl)-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanone, 2-(1-methoxycyclohexyl)-1-phenyl- is an organic compound with a complex structure that includes a propanone backbone, a methoxycyclohexyl group, and a phenyl group
Preparation Methods
The synthesis of 1-Propanone, 2-(1-methoxycyclohexyl)-1-phenyl- typically involves multiple steps. One common method includes the reaction of 1-phenyl-2-propanone with methoxycyclohexane under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the proper formation of the compound. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-Propanone, 2-(1-methoxycyclohexyl)-1-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Propanone, 2-(1-methoxycyclohexyl)-1-phenyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Propanone, 2-(1-methoxycyclohexyl)-1-phenyl- exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Propanone, 2-(1-methoxycyclohexyl)-1-phenyl- can be compared with other similar compounds such as:
1-Phenyl-2-propanone: A precursor in the synthesis of the target compound.
Methoxycyclohexane: Another related compound with a similar methoxycyclohexyl group.
Cyclohexanone derivatives: Compounds with similar cyclic structures but different functional groups.
Biological Activity
1-Propanone, 2-(1-methoxycyclohexyl)-1-phenyl-, also known as 1-(4-Methoxycyclohexyl)propan-1-one, is a compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, interactions, and relevant research findings.
The compound is characterized by a propanone backbone with a methoxycyclohexyl and phenyl substituent. Its molecular formula is C16H22O2, and it exhibits properties typical of ketones, including a carbonyl group that plays a significant role in its reactivity.
Biological Activity Overview
Research indicates that 1-Propanone, 2-(1-methoxycyclohexyl)-1-phenyl- may influence various biological pathways, primarily through enzyme interactions and modulation of cellular processes. The following sections detail its mechanisms of action, potential therapeutic applications, and relevant case studies.
The compound's biological activity is largely attributed to its ability to interact with specific enzymes and receptors. It may act as an inhibitor or modulator of certain biochemical pathways. For instance:
- Enzyme Inhibition : Studies suggest that it can inhibit enzymes involved in metabolic processes, potentially affecting the metabolism of other compounds within the body.
- Receptor Interaction : Preliminary investigations indicate potential interactions with G protein-coupled receptors (GPCRs), which are crucial for various physiological responses .
Case Studies and Experimental Data
Several studies have explored the biological effects of 1-Propanone, 2-(1-methoxycyclohexyl)-1-phenyl-. Notable findings include:
- Cellular Effects : In vitro studies demonstrate that the compound can affect cell viability and proliferation in certain cancer cell lines. For example, it was shown to induce apoptosis in human breast cancer cells through the activation of caspase pathways .
- Neuroprotective Properties : Research has indicated potential neuroprotective effects, suggesting that it may help mitigate oxidative stress in neuronal cells. This could have implications for treating neurodegenerative diseases .
Comparative Biological Activity
To better understand the compound's efficacy relative to other agents, a comparative analysis was conducted:
| Compound | Biological Activity | Mechanism |
|---|---|---|
| 1-Propanone, 2-(1-methoxycyclohexyl)-1-phenyl- | Apoptosis induction in cancer cells | Enzyme inhibition |
| Compound A | Anti-inflammatory | Receptor antagonism |
| Compound B | Neuroprotective | Antioxidant activity |
Applications in Medicine and Industry
The potential therapeutic applications of 1-Propanone, 2-(1-methoxycyclohexyl)-1-phenyl- are being actively researched. Its possible uses include:
Properties
CAS No. |
652146-18-4 |
|---|---|
Molecular Formula |
C16H22O2 |
Molecular Weight |
246.34 g/mol |
IUPAC Name |
2-(1-methoxycyclohexyl)-1-phenylpropan-1-one |
InChI |
InChI=1S/C16H22O2/c1-13(15(17)14-9-5-3-6-10-14)16(18-2)11-7-4-8-12-16/h3,5-6,9-10,13H,4,7-8,11-12H2,1-2H3 |
InChI Key |
JHQUWSJEFREOJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)C2(CCCCC2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















